molecular formula C6H2Br3I B13699465 1,2,3-Tribromo-5-iodobenzene

1,2,3-Tribromo-5-iodobenzene

Cat. No.: B13699465
M. Wt: 440.70 g/mol
InChI Key: BKDKQHOGTMKUCR-UHFFFAOYSA-N
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Description

1,2,3-Tribromo-5-iodobenzene: is an organic compound with the molecular formula C6H2Br3I . It is a halogenated benzene derivative, characterized by the presence of three bromine atoms and one iodine atom attached to a benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Tribromo-5-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Tribromo-5-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while electrophilic substitution with nitric acid can produce nitro-substituted compounds .

Scientific Research Applications

1,2,3-Tribromo-5-iodobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,3-tribromo-5-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong and directional interactions with various substrates, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

  • 1,2,3-Tribromo-5-nitrobenzene
  • 1,3-Dibromo-2-iodo-5-nitrobenzene
  • 1,3,5-Tribromo-2-iodobenzene

Comparison: 1,2,3-Tribromo-5-iodobenzene is unique due to the specific arrangement of bromine and iodine atoms on the benzene ring. This arrangement affects its reactivity and the types of interactions it can participate in. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct chemical behavior in reactions .

Properties

IUPAC Name

1,2,3-tribromo-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br3I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDKQHOGTMKUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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